molecular formula C12H13N3O B11788686 1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide

1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B11788686
M. Wt: 215.25 g/mol
InChI Key: XCVNHEMPFJTLLZ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a 2-ethylphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution with 2-Ethylphenyl Group: The imidazole ring is then subjected to electrophilic aromatic substitution to introduce the 2-ethylphenyl group. This can be achieved using 2-ethylbenzene and a suitable electrophile, such as a halogenating agent.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(2-Methylphenyl)-1H-imidazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Phenyl)-1H-imidazole-4-carboxamide: Lacks the ethyl substitution on the phenyl ring.

    1-(2-Ethylphenyl)-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2-ethylphenyl)imidazole-4-carboxamide

InChI

InChI=1S/C12H13N3O/c1-2-9-5-3-4-6-11(9)15-7-10(12(13)16)14-8-15/h3-8H,2H2,1H3,(H2,13,16)

InChI Key

XCVNHEMPFJTLLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C=C(N=C2)C(=O)N

Origin of Product

United States

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